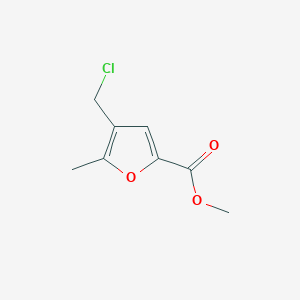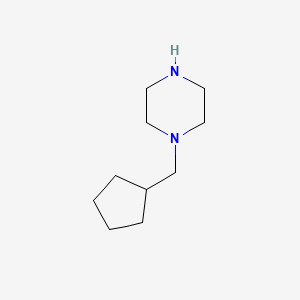
5-(P-tolyl)thiazol-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to "5-(P-tolyl)thiazol-2-amine" involves complex chemical reactions. One approach for synthesizing novel imidazo[2,1-b]thiazol-5-amine derivatives utilizes a one-pot, four-component reaction, demonstrating the compound's versatility and potential for further chemical modifications (Mahdavi et al., 2012). Another method employs manganese(II) catalyzed reactions to synthesize related compounds, highlighting the diverse synthetic routes available for this chemical structure (Dani et al., 2013).
Molecular Structure Analysis
The molecular and electronic structure of compounds related to "5-(P-tolyl)thiazol-2-amine" has been extensively investigated. Studies have utilized various computational methods, such as Hartree–Fock (HF) and density functional theory (DFT), to analyze the molecular geometry, vibrational frequencies, and electronic properties of these compounds, providing detailed insights into their structural characteristics (Özdemir et al., 2009).
Chemical Reactions and Properties
"5-(P-tolyl)thiazol-2-amine" and its derivatives participate in a variety of chemical reactions, demonstrating a range of chemical properties. These compounds have been synthesized through reactions that highlight their reactivity and potential for further functionalization, contributing to a deeper understanding of their chemical behavior (Kokovina et al., 2021).
Physical Properties Analysis
The physical properties of "5-(P-tolyl)thiazol-2-amine" derivatives, such as crystal structure and thermal stability, have been characterized using techniques like X-ray diffraction and DSC. These studies provide valuable information on the compound's stability, crystalline form, and physical characteristics, contributing to its potential application in various fields (Gayathri B. H et al., 2019).
Chemical Properties Analysis
The chemical properties of "5-(P-tolyl)thiazol-2-amine" derivatives have been explored through their reactivity, functional group transformations, and interaction with other chemicals. These studies shed light on the compound's chemical versatility and potential for use in the synthesis of more complex molecules (Bansal et al., 2020).
Aplicaciones Científicas De Investigación
Fluorescent Thiazoles for Analytical Chemistry
- Sensitive Liquid Chromatographic Determination : The use of thiazoles derived from primary and secondary amines, such as 5-(P-tolyl)thiazol-2-amine, enables the highly sensitive detection of these amines through liquid chromatography. These thiazoles, formed by oxidizing thioureas, display significant fluorescence, aiding in detection and analysis (Steinert et al., 1996).
Antimicrobial and Antioxidant Properties
- Novel Fused Pyrazolothiazole Scaffold : A study explored the antimicrobial and antioxidant activities of compounds synthesized using 5-(P-tolyl)thiazol-2-amine. These compounds demonstrated promising results in inhibiting microbial growth and could act as cathepsin D inhibitors, suggesting potential anticancer activity (Rizk et al., 2020).
Molecular and Electronic Structure Analysis
- Molecular Structure Investigation : Research into the molecular and electronic structure of derivatives of 5-(P-tolyl)thiazol-2-amine has provided insights into their conformational flexibility and electronic properties. Such studies are crucial for understanding how these compounds interact at the molecular level (Özdemir et al., 2009).
Corrosion Inhibition
- Mild Steel Corrosion Monitoring : Thiazole derivatives, including 5-(P-tolyl)thiazol-2-amine, have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. These compounds act as mixed-type inhibitors, highlighting their potential in industrial applications to protect metals from corrosion (Khaled & Amin, 2009).
Photophysical Properties
- Synthesis and Photophysical Properties : The synthesis of 5-N-Arylamino-4-methylthiazoles, related to 5-(P-tolyl)thiazol-2-amine, and their photophysical properties have been investigated. These studies are important for applications in optoelectronics and materials science, where the photophysical properties of such compounds are of interest (Murai et al., 2017).
Antitumor Activity
- Apoptosis Inducers and Anti-infective Agents : Thiazole derivatives, including 5-(P-tolyl)thiazol-2-amine, have been synthesized and tested for their antitumor and anti-infective properties. Some of these compounds showed promising results as apoptosis inducers in germ cells, highlighting their potential in cancer therapy (Bansal et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
5-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKUJCHFMAMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359370 | |
| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(P-tolyl)thiazol-2-amine | |
CAS RN |
73040-54-7 | |
| Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)


![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)


![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)




![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)